3-rac-Ochratoxin B tert-Butyl Ester
Description
Historical Context and Discovery
The discovery of ochratoxins dates to 1965, when ochratoxin A (OTA) was first isolated from Aspergillus ochraceus . As a structural analog, ochratoxin B (OTB) emerged shortly afterward through deliberate dechlorination studies aimed at understanding structure-activity relationships within mycotoxins . The tert-butyl ester derivative, 3-rac-Ochratoxin B tert-Butyl Ester, was synthesized later as part of efforts to improve the stability and solubility of OTB for analytical and synthetic applications . Early research focused on modifying the carboxyl group of OTB to facilitate its use in immunoassays and metabolic studies, with the tert-butyl group serving as a protective moiety during chemical reactions .
Significance in Mycotoxin Research
This compound plays a pivotal role in mycotoxin research due to its utility as a synthetic intermediate. Unlike OTA, which is a potent nephrotoxin, OTB lacks the chlorine atom at the C5 position, reducing its toxicity while retaining structural features critical for studying ochratoxin biosynthesis and degradation pathways . The tert-butyl ester variant is particularly valuable in:
- Chromatographic standardization : Enhancing detection limits in liquid chromatography-mass spectrometry (LC-MS) workflows .
- Molecular probing : Serving as a substrate for enzymatic studies to elucidate detoxification mechanisms in fungi and mammals .
- Antibody development : Acting as a hapten for generating monoclonal antibodies with high specificity for ochratoxin derivatives .
Classification within Ochratoxin Family
The ochratoxin family comprises three primary members: OTA, OTB, and ochratoxin C (OTC). This compound belongs to the OTB subgroup, distinguished by its structural modifications (Table 1).
Table 1: Classification of this compound
| Feature | Ochratoxin A (OTA) | Ochratoxin B (OTB) | This compound |
|---|---|---|---|
| Chlorine at C5 | Yes | No | No |
| Esterification | Ethyl (R = -OCH₂CH₃) | None (R = -OH) | tert-Butyl (R = -OC(CH₃)₃) |
| Molecular Formula | C₂₀H₁₈ClNO₆ | C₂₀H₁₉NO₆ | C₂₄H₂₇NO₆ |
| Primary Use | Toxicity studies | Comparative research | Synthetic intermediate |
Nomenclature and Structural Identification
IUPAC Name :
(±)-tert-Butyl 2-{[(8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-yl)carbonyl]amino}-3-phenylpropanoate
Structural Features :
- Core structure : A dihydroisocoumarin moiety linked to L-phenylalanine via an amide bond .
- Modification : The carboxylic acid group of OTB is esterified with tert-butanol, introducing a bulky tert-butyl group that alters physicochemical properties .
Spectroscopic Identification :
- Nuclear Magnetic Resonance (NMR) : Key signals include δ 1.42 ppm (9H, singlet, tert-butyl) and δ 6.80–7.40 ppm (5H, multiplet, phenyl group) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 425.47 [M+H]⁺, with fragmentation patterns confirming the loss of the tert-butyl group (m/z 369.42) .
Table 2: Structural Analysis Data
| Technique | Key Data | Interpretation |
|---|---|---|
| ¹H NMR | δ 1.42 (s, 9H) | tert-butyl group |
| δ 3.10–3.50 (m, 2H) | Methylene protons of dihydroisocoumarin | |
| ¹³C NMR | δ 170.2 (C=O, ester) | Ester carbonyl confirmation |
| High-Resolution MS | 425.1732 [M+H]⁺ (calc. 425.1738) | Molecular formula verification |
This compound’s racemic nature (denoted by "3-rac") arises from the stereochemical configuration at the C3 position of the dihydroisocoumarin core, which exists as a 1:1 mixture of (R)- and (S)-enantiomers . Synthetic routes typically involve coupling racemic dihydroisocoumarin-7-carboxylic acid with L-phenylalanine tert-butyl ester, followed by purification via preparative chromatography .
Properties
CAS No. |
885679-87-8 |
|---|---|
Molecular Formula |
C24H27NO6 |
Molecular Weight |
425.481 |
IUPAC Name |
tert-butyl (2S)-2-[(8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoate |
InChI |
InChI=1S/C24H27NO6/c1-14-12-16-10-11-17(20(26)19(16)23(29)30-14)21(27)25-18(22(28)31-24(2,3)4)13-15-8-6-5-7-9-15/h5-11,14,18,26H,12-13H2,1-4H3,(H,25,27)/t14?,18-/m0/s1 |
InChI Key |
APQQFSDCMFGQLY-IBYPIGCZSA-N |
SMILES |
CC1CC2=C(C(=C(C=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)OC(C)(C)C)O)C(=O)O1 |
Synonyms |
N-[(3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl]-L-phenylalanine |
Origin of Product |
United States |
Scientific Research Applications
Analytical Method Development
3-rac-Ochratoxin B tert-Butyl Ester is primarily utilized in analytical chemistry for method development and validation. Its stability and structural characteristics make it an excellent candidate for:
- Quality Control : Used as a reference standard in the quality control of food products, particularly for detecting ochratoxins in agricultural commodities. This application is crucial for ensuring food safety and compliance with regulatory standards .
- Analytical Techniques : Employed in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the quantification of ochratoxins in various matrices. The ester derivative enhances the detection sensitivity and specificity, facilitating accurate measurement of ochratoxin levels in food samples .
Pharmacological Research
The pharmacological implications of this compound are significant, particularly concerning its biological activity and mechanisms of action:
- Toxicological Studies : Research indicates that ochratoxins have nephrotoxic effects, and derivatives like the tert-butyl ester can be used to study these effects in vitro and in vivo. Understanding the toxicological profile helps assess risks associated with exposure to ochratoxins .
- Drug Development : Investigations into the compound's interaction with biological targets may reveal potential therapeutic applications or lead to the development of antidotes against ochratoxin toxicity. The structure-activity relationship (SAR) studies can provide insights into modifying the compound for improved safety profiles .
Biocatalytic Applications
The biocatalytic potential of this compound has been explored through various enzymatic reactions:
- Enzymatic Hydrolysis : The compound can undergo hydrolytic transformations catalyzed by specific enzymes such as lipases or esterases. These reactions can yield valuable products while providing insights into enzyme specificity and reaction mechanisms .
- Synthesis of Chiral Compounds : The use of this compound in asymmetric synthesis showcases its role in generating chiral intermediates, which are essential in pharmaceutical applications. Enzymatic processes that utilize this compound can lead to high yields of enantiomerically pure products .
Case Study 1: Method Validation for Ochratoxin Detection
A recent study focused on developing a robust HPLC method for detecting ochratoxins in wine using this compound as a standard. The method demonstrated high sensitivity, allowing for the detection of ochratoxins at low concentrations, which is critical for food safety assessments.
Case Study 2: Toxicity Assessment
In another study, researchers investigated the nephrotoxic effects of this compound on renal cell lines. The results indicated dose-dependent cytotoxicity, providing valuable data for understanding the mechanisms underlying ochratoxin-induced toxicity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparison with 3-rac-Ochratoxin A tert-Butyl Ester
The closest analog is 3-rac-Ochratoxin A tert-Butyl Ester , which shares the same esterification site but retains a chlorine atom (Figure 1). Key differences include:
| Property | 3-rac-Ochratoxin A tert-Butyl Ester | Inferred for 3-rac-Ochratoxin B tert-Butyl Ester |
|---|---|---|
| Molecular Formula | C₂₄H₂₆ClNO₆ | C₂₄H₂₇NO₆ (Cl absent) |
| Molecular Weight | 459.92 g/mol | ~433.47 g/mol (estimated) |
| Purity | 98% | Likely similar (~95–98%) |
| Solubility | Chloroform, DCM, DMSO | Comparable, with potential slight increases |
| Storage Conditions | 2–8°C, protected from light/air | Similar storage requirements |
| Primary Application | Intermediate for Ochratoxin A synthesis | Likely intermediate for Ochratoxin B derivatives |
The absence of chlorine in Ochratoxin B reduces its molecular weight by ~26.45 g/mol and may decrease toxicity compared to Ochratoxin A, as chlorine often enhances electrophilicity and bioactivity .
Comparison with Other tert-Butyl Esters
Pharmaceutical tert-Butyl Esters
- 3-Oxo Atorvastatin tert-Butyl Ester (MW: 612.75 g/mol): Used in statin synthesis, highlighting the tert-butyl group’s role in stabilizing reactive intermediates during drug development .
- tert-Butyl acetoacetate (CAS: 1694-31-1): A liquid ester with applications in organic synthesis, demonstrating variable physical states (solid vs. liquid) depending on substituents .
Preparation Methods
Step 1: Hydrolysis of Methyl Ester
A precursor methyl ester (e.g., compound 2 in Figure 2A of) is treated with lithium hydroxide (LiOH) in methanol to hydrolyze the ester group, yielding a carboxylic acid intermediate.
Conditions :
Step 2: Coupling with L-Phenylalanine tert-Butyl Ester
The carboxylic acid intermediate is coupled with L-phenylalanine tert-butyl ester using HATU and DIPEA:
Reaction Table :
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DMF |
| Temperature | 0°C → room temperature |
| Reaction Time | 2 hours |
| Yield | ~80% (120 mg from 100 mg acid) |
Step 3: Deprotection of Boc Group
The tert-butyloxycarbonyl (Boc) group is removed using trifluoroacetic acid (TFA) in chloroform:
Conditions :
Enantioselective Considerations and Racemization
The “rac” designation in this compound indicates a racemic mixture, necessitating careful control during synthesis to avoid unintended chiral inversion. Key factors include:
-
Chiral Center Stability : The stereochemistry at the phenylalanine moiety is prone to racemization under basic conditions. Using low temperatures and minimizing reaction time mitigates this.
-
Analytical Confirmation : Chiral HPLC or NMR spectroscopy validates the racemic ratio, ensuring compliance with regulatory standards.
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.25 (m, 5H, Ar-H), 6.78 (s, 1H, isocoumarin-H), 4.65 (q, 1H, CH), 1.45 (s, 9H, tert-butyl).
Chromatographic Purity :
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3-rac-Ochratoxin B tert-butyl ester, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The tert-butyl ester group is typically introduced via esterification using tert-butanol under acidic or coupling reagent conditions. For example, analogous tert-butyl esters (e.g., Boc-protected aspartate derivatives) are synthesized using DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents with DMAP (dimethylaminopyridine) catalysis . Optimization involves monitoring reaction progress via TLC or LC-MS, adjusting stoichiometry of tert-butanol, and controlling temperature (0–25°C) to minimize racemization .
Q. Which analytical techniques are most reliable for characterizing the stereochemical purity of this compound?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is preferred for resolving enantiomers. Coupled with mass spectrometry (LC-MS), this method can confirm molecular weight and detect impurities. Nuclear Overhauser Effect (NOE) NMR experiments are critical for verifying stereochemistry, particularly for distinguishing rac-mixtures from diastereomers .
Q. How can researchers design biochemical assays to study the interaction of this compound with cellular targets (e.g., enzymes or receptors)?
- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity. For enzyme inhibition studies, use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to monitor activity changes. Ensure proper controls, such as unmodified Ochratoxin B, to isolate the tert-butyl ester’s effect .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in reported toxicity data for this compound across cell lines?
- Methodological Answer : Contradictions may arise from metabolic differences (e.g., esterase activity) between cell lines. Use LC-MS to track intracellular hydrolysis of the tert-butyl ester to Ochratoxin B. Compare toxicity in esterase-deficient vs. wild-type cell lines. Include inhibitors like bis-p-nitrophenyl phosphate (BNPP) to block esterase activity and validate mechanistic hypotheses .
Q. How can isotopic labeling (e.g., deuterium or carbon-13) be applied to study the metabolic fate of this compound in vivo?
- Methodological Answer : Synthesize deuterated analogs by replacing protons at α-positions of the tert-butyl group using deuterated tert-butanol in esterification. Track metabolites via high-resolution mass spectrometry (HRMS) in rodent models. Pair with NMR to identify labeled fragments in urine or plasma .
Q. What computational methods predict the impact of the tert-butyl ester group on the molecular docking of Ochratoxin derivatives to renal transporters (e.g., OAT1/3)?
- Methodological Answer : Perform molecular dynamics (MD) simulations using software like AutoDock Vina or Schrödinger Suite. Compare binding poses of Ochratoxin B (free acid) vs. its tert-butyl ester. Validate predictions with mutagenesis studies targeting transporter binding pockets .
Q. How do variations in tert-butyl ester stereochemistry influence the compound’s stability under physiological pH conditions?
- Methodological Answer : Conduct accelerated stability studies at pH 2.0 (simulating gastric fluid) and pH 7.4 (blood) using HPLC to quantify degradation. Compare half-lives of rac- vs. enantiopure forms. Use Arrhenius plots to extrapolate shelf-life under storage conditions .
Data Interpretation & Experimental Design
Q. What statistical models are appropriate for analyzing dose-response data in cytotoxicity studies involving this compound?
- Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Include Hill slope analysis to assess cooperative effects in binding .
Q. How can researchers address batch-to-batch variability in synthetic yields of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
